5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazolopyridine structure, which makes it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazolopyridine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted triazolopyridines .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological targets, including enzymes and receptors. These interactions can modulate the activity of the targets, leading to the desired pharmacological effects .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Uniqueness: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde is unique due to its specific triazolopyridine structure, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h5H,1-4H2 |
InChI Key |
QVWVMXFYWPHJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2C=O)C1 |
Origin of Product |
United States |
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